1-methyl-1H-pyrazole-5-sulfonamide
Overview
Description
1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazole-5-sulfonamide is a synthetic compound that has been shown to have significant biological activity It’s known that sulfonamides, a group of compounds to which this compound belongs, often target enzymes involved in the synthesis of essential biomolecules in organisms .
Mode of Action
It’s known that sulfonamides can inhibit certain enzymes, thereby disrupting the synthesis of essential biomolecules . This disruption can lead to the inhibition of growth and proliferation of cells or organisms.
Biochemical Pathways
It’s known that sulfonamides can interfere with the synthesis of folic acid, an essential nutrient for many organisms, by inhibiting the enzyme dihydropteroate synthetase . This can lead to a disruption in DNA synthesis and cell division.
Pharmacokinetics
It’s known that the solubility of a compound in various solvents can influence its bioavailability .
Result of Action
This compound has been shown to have significant antiproliferative activity against certain cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to cell death.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
1-methyl-1H-pyrazole-5-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . Additionally, this compound can interact with other biomolecules, including nucleic acids and lipids, through hydrogen bonding and hydrophobic interactions . These interactions can alter the biochemical pathways and cellular functions in which these biomolecules are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and apoptosis . Furthermore, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can prevent substrate access or alter the enzyme’s conformation, leading to reduced catalytic activity. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of this compound, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in metabolic processes, such as carbonic anhydrase and cytochrome P450 . These interactions can alter metabolic flux and the levels of metabolites, leading to changes in cellular metabolism . Additionally, this compound can affect the activity of cofactors, such as NADH and FAD, further influencing metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with sulfonamide reagents. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-3-sulfonamide
- 1-phenyl-1H-pyrazole-5-sulfonamide
- 1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-methylpyrazole-3-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJCDJIOGZUTPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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